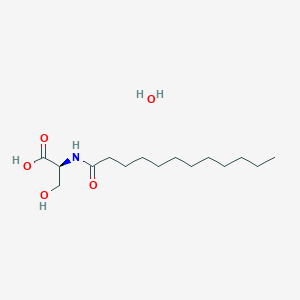
N-Dodecanoyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecanoyl-L-serine is a compound with the molecular formula C15H29NO4. It is a derivative of L-serine, an amino acid, and dodecanoic acid, a fatty acid. This compound is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This unique structure makes it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecanoyl-L-serine can be synthesized through the reaction of L-serine with dodecanoic acid. The process typically involves the activation of the carboxyl group of dodecanoic acid, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by coupling with the amino group of L-serine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to prevent racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecanoyl-L-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the serine moiety can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the dodecanoyl chain can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of this compound aldehyde or ketone derivatives.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of this compound ethers or amides.
Aplicaciones Científicas De Investigación
N-Dodecanoyl-L-serine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a surfactant in various chemical reactions.
Biology: It serves as a model compound for studying the interactions of amphiphilic molecules with biological membranes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the permeability of drugs through biological membranes.
Industry: It is used in the formulation of cosmetics and personal care products as an emulsifier and skin-conditioning agent.
Mecanismo De Acción
The mechanism of action of N-Dodecanoyl-L-serine involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting the tight arrangement of membrane lipids. This disruption can enhance the permeability of the membrane, facilitating the transport of other molecules across it. Additionally, this compound can interact with specific proteins and receptors on the cell surface, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-Dodecanoyl-L-alanine
- N-Dodecanoyl-L-leucine
- N-Dodecanoyl-L-valine
- N-Dodecanoyl-L-phenylalanine
- N-Dodecanoyl-L-proline
Uniqueness
N-Dodecanoyl-L-serine is unique due to the presence of the hydroxyl group in the serine moiety, which provides additional sites for chemical modification and interaction with biological molecules. This hydroxyl group also enhances the compound’s solubility in water compared to other N-dodecanoyl amino acid derivatives, making it more versatile in various applications.
Propiedades
Número CAS |
193485-18-6 |
|---|---|
Fórmula molecular |
C15H31NO5 |
Peso molecular |
305.41 g/mol |
Nombre IUPAC |
(2S)-2-(dodecanoylamino)-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C15H29NO4.H2O/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20;/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20);1H2/t13-;/m0./s1 |
Clave InChI |
QSNBPRYUEWIWMC-ZOWNYOTGSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O.O |
SMILES canónico |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(methylthio)methyl]-4-(trifluoromethyl)-, methyl ester](/img/structure/B12559406.png)
![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
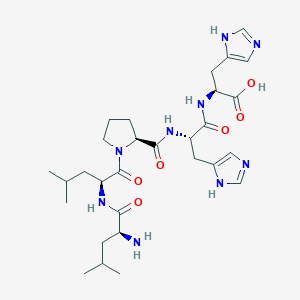
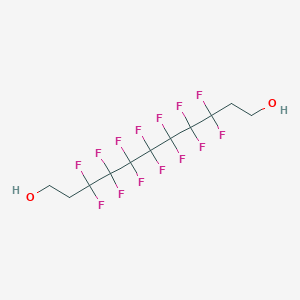
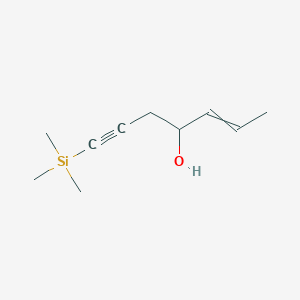
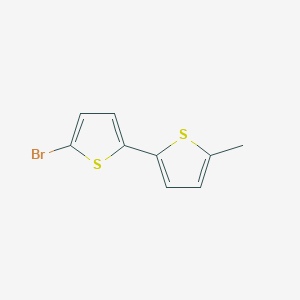
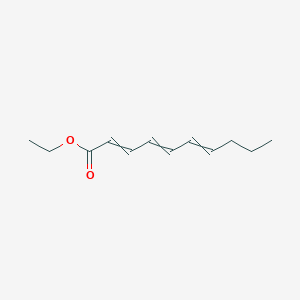
![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)
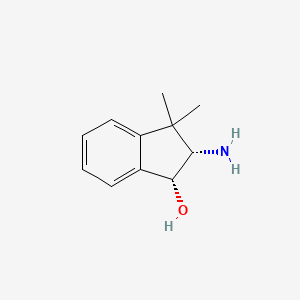
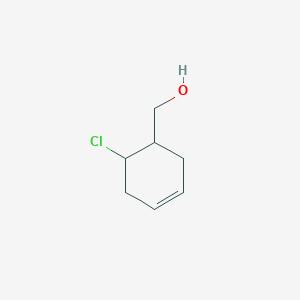

![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
